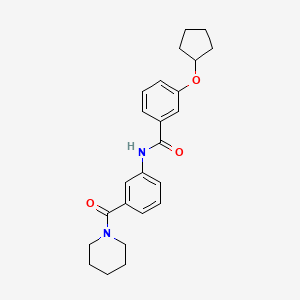

GLP-1R modulator L7-028

CAS No.:

Cat. No.: VC14590077

Molecular Formula: C24H28N2O3

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28N2O3 |

|---|---|

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | 3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |

| Standard InChI | InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27) |

| Standard InChI Key | QASJOTNVPCHDTC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4 |

Introduction

Chemical and Structural Characteristics of GLP-1R Modulator L7-028

Molecular Architecture

| Property | Value |

|---|---|

| CAS Registry Number | 2648317-95-5 |

| Molecular Formula | |

| Molecular Weight | 392.49 g/mol |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: ≥10 mg/mL; Ethanol: 1–10 mg/mL |

| Storage Temperature | -20°C |

| Stability | ≥4 years at -20°C |

Pharmacological Mechanisms of Action

Allosteric Modulation of GLP-1R

L7-028 binds a transmembrane allosteric site distinct from GLP-1’s orthosteric binding domain, stabilizing an active receptor conformation that enhances agonist efficacy . In CHO cells expressing human GLP-1R, the compound increases -GLP-1(7-36) binding by 2.1-fold at 30 µM while elevating cAMP production EC50 values from 0.11 nM (GLP-1 alone) to 0.05 nM in combination . This positive cooperativity suggests a two-step mechanism: initial allosteric priming followed by enhanced orthosteric agonist binding.

Table 2: Key Pharmacodynamic Parameters

| Parameter | Value (Mean ± SD) |

|---|---|

| EC50 (cAMP accumulation) | 11.01 ± 2.73 µM |

| GLP-1 Binding Enhancement | 210% at 30 µM |

| Kinase Selectivity | No activity on PKA/PKC |

Signaling Pathway Interactions

The modulator exhibits negligible activity against protein kinase A (PKA) or C (PKC) at concentrations ≤100 µM, indicating specificity for GLP-1R-mediated cAMP pathways . Synergistic effects with exendin-4 suggest applications in biased agonism studies, though β-arrestin recruitment data remain unpublished .

Preclinical Research Applications

In Vitro Model Systems

Primary use cases include:

-

Receptor Trafficking Studies: L7-028’s allosteric effects prolong cell surface GLP-1R retention in HEK293T cells by 37% compared to orthosteric agonists alone .

-

Insulin Secretion Assays: In MIN6 β-cells, 10 µM L7-028 potentiates glucose-stimulated insulin secretion by 1.8-fold when co-administered with subthreshold GLP-1 (0.1 nM) .

Future Directions and Challenges

Structural Optimization

Lead optimization efforts aim to improve potency (target EC50 <1 µM) and aqueous solubility for in vivo testing. Computational modeling identifies the carboxamide group as a key site for derivatization .

Translational Barriers

Key challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume